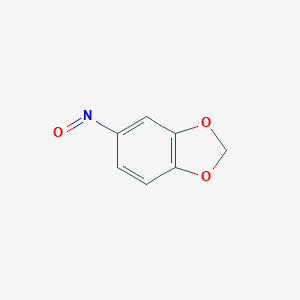

5-Nitroso-1,3-benzodioxole

Description

Structure

3D Structure

Properties

CAS No. |

146853-20-5 |

|---|---|

Molecular Formula |

C7H5NO3 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

5-nitroso-1,3-benzodioxole |

InChI |

InChI=1S/C7H5NO3/c9-8-5-1-2-6-7(3-5)11-4-10-6/h1-3H,4H2 |

InChI Key |

PTRAFYFIBIIJSE-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)N=O |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N=O |

Synonyms |

1,3-Benzodioxole, 5-nitroso- |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitroso-1,3-benzodioxole and its Nitro-Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 5-nitroso-1,3-benzodioxole, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental protocols for this compound in published literature, this document outlines a proposed synthesis pathway based on established principles of aromatic nitrosation. For comparative and practical purposes, this guide also includes detailed, documented experimental protocols for the synthesis of the closely related compound, 5-nitro-1,3-benzodioxole, for which specific procedural data is available.

Proposed Synthesis Pathway: this compound

The proposed synthesis of this compound proceeds via an electrophilic aromatic substitution reaction, specifically the direct C-nitrosation of the activated aromatic ring of 1,3-benzodioxole (also known as methylenedioxybenzene). The methylenedioxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack, primarily at the para position (position 5).

The reaction typically involves the in-situ generation of a nitrosating agent, such as the nitrosonium ion (NO⁺), from nitrous acid (HNO₂). Nitrous acid is unstable and is therefore prepared immediately before use by the acidification of a salt like sodium nitrite (NaNO₂).

Caption: Proposed synthesis pathway for this compound.

Documented Synthesis Pathway: 5-Nitro-1,3-benzodioxole

In contrast to its nitroso analogue, the synthesis of 5-nitro-1,3-benzodioxole is well-documented. The reaction involves the nitration of 1,3-benzodioxole using a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst.

Caption: Experimental workflow for the synthesis of 5-Nitro-1,3-benzodioxole.

Data Presentation: Synthesis of 5-Nitro-1,3-benzodioxole

The following table summarizes the quantitative data from two documented experimental protocols for the synthesis of 5-nitro-1,3-benzodioxole.

| Parameter | Protocol 1[1] | Protocol 2[2] |

| Starting Material | 1,3-Benzodioxole | 1,3-Benzodioxole |

| Amount of Starting Material | 12.2 g | 10.0 g (82 mmol) |

| Reagents | Nitric acid (d=1.4), Glacial acetic acid | Concentrated HNO₃ (65%-68%), H₂O, Ice |

| Amount of Reagents | 9 ml HNO₃, 105 ml Acetic acid (total) | 18 g HNO₃, 39 g H₂O |

| Reaction Temperature | 15°-25° C during addition, then room temperature | 60-65° C during addition, then 90° C |

| Reaction Time | Overnight stirring | 2 hours at 90° C |

| Work-up Procedure | Filtration, Washing with water, Recrystallization from alcohol | Poured into ice/water, Filtration |

| Product | 5-Nitro-1,3-benzodioxole | 5-Nitro-1,3-benzodioxole |

| Yield | 16.0 g (Total), 90.6% of theory[1] | 12.0 g, 87%[2] |

| Melting Point | 148°-150° C[1] | Not specified |

| Analytical Data | Not specified | LCMS: 168 [M+1]⁺; ¹H NMR (DMSO-d₆) δ 6.27 (s, 2H), 7.12 (d, 1H, J=12 Hz), 7.76 (d, 1H, 3.2 Hz), 7.91 (dd, 1H, J₁=12 Hz, J₂=3.2 Hz)[2] |

Experimental Protocols: Synthesis of 5-Nitro-1,3-benzodioxole

Protocol 1

This protocol details the nitration of 1,3-benzodioxole using nitric acid in glacial acetic acid.[1]

Materials:

-

1,3-Benzodioxole (12.2 g)

-

Glacial acetic acid (75 ml + 30 ml)

-

Nitric acid (d=1.4, 9 ml)

-

Water

-

Alcohol (for recrystallization)

Equipment:

-

250 ml sulfonation flask

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

A solution of 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid is prepared in a 250 ml sulfonation flask equipped with a stirrer, thermometer, and dropping funnel.

-

A nitrating mixture is prepared by adding 9 ml of nitric acid (d=1.4) to 30 ml of glacial acetic acid.

-

The nitrating mixture is added dropwise to the 1,3-benzodioxole solution while maintaining the reaction temperature between 15°-25° C.

-

The resulting mixture is stirred at room temperature overnight.

-

The precipitated crystals are collected by suction filtration.

-

The collected crystals are washed with water.

-

The crude product is purified by recrystallization from alcohol to yield 14.0 g of 5-nitro-1,3-benzodioxole with a melting point of 149°-150° C.

-

An additional 2.0 g of product (melting point 148°-149° C) can be recovered from the mother liquor. The total yield is 90.6% of the theoretical yield.[1]

Protocol 2

This protocol describes the nitration of 1,3-benzodioxole using concentrated nitric acid in water.[2]

Materials:

-

1,3-Benzodioxole (10.0 g, 82 mmol)

-

Concentrated Nitric Acid (65%-68%, 18 g)

-

Water (39 g)

-

Ice

Equipment:

-

Reaction flask with heating and stirring capabilities

-

Filtration apparatus

Procedure:

-

A solution of concentrated nitric acid (18 g, 65%-68%) in water (39 g) is prepared.

-

1,3-Benzodioxole (10.0 g, 82 mmol) is added dropwise to the nitric acid solution at a temperature of 60-65° C.

-

The reaction mixture is then heated to 90° C and stirred at this temperature for 2 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is poured into an ice/water mixture.

-

The resulting yellow solid is collected by filtration to give 12.0 g (87% yield) of 5-nitro-1,3-benzodioxole.[2]

References

Chemical properties of 5-Nitroso-1,3-benzodioxole

An In-Depth Technical Guide to the Chemical Properties of 5-Nitro-1,3-benzodioxole

A Note on Nomenclature: Initial searches for "5-Nitroso-1,3-benzodioxole" did not yield specific information on this compound. The available scientific literature extensively covers the closely related compound, 5-Nitro-1,3-benzodioxole . This guide will focus on the latter, providing a comprehensive overview of its chemical properties, synthesis, and biological significance. The primary chemical difference lies in the functional group attached to the benzodioxole ring: a nitro group (-NO₂) in 5-Nitro-1,3-benzodioxole versus a nitroso group (-N=O) in the requested compound.

Core Chemical Properties

5-Nitro-1,3-benzodioxole, also known as 3,4-methylenedioxynitrobenzene, is a nitrated aromatic heterocyclic organic compound. It serves as a key intermediate in various chemical syntheses.

Table 1: Physicochemical Properties of 5-Nitro-1,3-benzodioxole

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₄ | [1][2] |

| Molecular Weight | 167.12 g/mol | [1][3] |

| Melting Point | 146-150 °C | [1][4] |

| Density | 1.5216 g/cm³ (estimate) | |

| Appearance | Yellow solid | [3] |

| CAS Number | 2620-44-2 | [2] |

| InChI Key | SNWQAKNKGGOVMO-UHFFFAOYSA-N | [2][3] |

| SMILES | O=--INVALID-LINK--c1ccc2c(c1)OCO2 | [1] |

Synthesis and Reactivity

5-Nitro-1,3-benzodioxole is primarily synthesized through the nitration of 1,3-benzodioxole. The nitro group can be subsequently reduced to an amine, making it a versatile precursor for other derivatives.

Experimental Protocols

Protocol 1: Nitration of 1,3-Benzodioxole with Nitric Acid in Water

-

Reactants: 1,3-Benzodioxole (10.0 g, 82 mmol), concentrated Nitric Acid (65%-68%, 18 g), Water (39 g).[3]

-

Procedure: 1,3-Benzodioxole is added dropwise to a solution of concentrated nitric acid in water at 60-65°C. The mixture is then heated to 90°C and stirred for 2 hours. After cooling to room temperature, the mixture is poured into ice water. The resulting precipitate is filtered to yield 5-Nitro-1,3-benzodioxole.[3]

-

Yield: Approximately 87% (12.0 g).[3]

Protocol 2: Nitration of 1,3-Benzodioxole with Nitric Acid in Glacial Acetic Acid

-

Reactants: 1,3-Benzodioxole (12.2 g), Glacial Acetic Acid (105 ml), Nitric Acid (d=1.4, 9 ml).[4]

-

Procedure: 12.2 g of 1,3-benzodioxole is dissolved in 75 ml of glacial acetic acid in a flask equipped with a stirrer, thermometer, and dropping funnel. A solution of 9 ml of nitric acid in 30 ml of glacial acetic acid is added dropwise while maintaining the temperature between 15-25°C. The mixture is stirred at room temperature overnight. The precipitated crystals are filtered, washed with water, and recrystallized from alcohol.[4]

-

Yield: Up to 90.6% of the theoretical yield.[4]

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of 5-Nitro-1,3-benzodioxole.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 5-Nitro-1,3-benzodioxole.

Table 2: Spectroscopic Data for 5-Nitro-1,3-benzodioxole

| Technique | Key Data Points | Source |

| ¹H NMR (DMSO-d₆) | δ 6.27 (s, 2H), 7.12 (d, 1H, J=12 Hz), 7.76 (d, 1H, 3.2 Hz), 7.91 (dd, 1H, J₁=12 Hz, J₂=3.2 Hz) | [3] |

| LCMS | 168 [M+1]+ | [3] |

| IR Spectrum | Data available in the NIST WebBook | [2] |

| Mass Spectrum (EI) | Data available in the NIST WebBook | [2] |

Biological Activity and Significance

While specific biological activities of 5-Nitro-1,3-benzodioxole are not extensively detailed in the provided search results, the presence of the nitro group on an aromatic scaffold is significant in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide range of biological activities.

The nitro group is a well-known pharmacophore and can also be a toxicophore.[5] It is present in numerous compounds with demonstrated activities, including:

-

Antimicrobial: The nitro group can undergo redox reactions within microbial cells, leading to toxicity and cell death.[5] This is a mechanism for many antibacterial and antiparasitic drugs.[5][6]

-

Antineoplastic [5]

-

Antihypertensive [5]

The 1,3-benzodioxole moiety itself is found in many biologically active natural products and synthetic compounds.

Potential Signaling Pathway Involvement

Given the known activities of nitroaromatic compounds, 5-Nitro-1,3-benzodioxole could potentially interact with cellular pathways involving redox cycling. A hypothetical pathway is illustrated below.

Caption: Hypothetical redox cycling leading to oxidative stress.

Safety and Handling

5-Nitro-1,3-benzodioxole is considered harmful if swallowed, in contact with skin, or if inhaled. It is stable under normal conditions, but incompatible with oxidizing agents. Thermal decomposition can lead to the release of irritating gases and vapors.[7] Standard personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound.

This guide provides a foundational understanding of the chemical properties and synthesis of 5-Nitro-1,3-benzodioxole for researchers and professionals in drug development. Further investigation into its specific biological activities and mechanisms of action is warranted.

References

- 1. chemeo.com [chemeo.com]

- 2. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]

- 3. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Nitroso-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of 5-Nitroso-1,3-benzodioxole. In the absence of direct experimental crystallographic data for this specific molecule, this guide outlines a robust computational methodology to determine its key structural parameters. The protocols detailed herein are based on established quantum chemical methods that have been successfully applied to related nitroaromatic and benzodioxole derivatives. This document serves as a foundational resource for researchers interested in the physicochemical properties of this compound, providing a theoretical framework for its structure, which is crucial for applications in medicinal chemistry and materials science.

Introduction

The 1,3-benzodioxole moiety is a key structural feature in a wide array of biologically active compounds, including pharmaceuticals and natural products. The introduction of a nitroso (-N=O) group at the 5-position of the benzodioxole ring is expected to significantly influence its electronic properties, reactivity, and intermolecular interactions. A thorough understanding of the three-dimensional structure and conformational preferences of this compound is paramount for predicting its biological activity, designing derivatives with enhanced properties, and understanding its potential metabolic pathways.

While experimental data for the nitro analogue, 5-Nitro-1,3-benzodioxole, is available, providing a valuable point of comparison, this guide focuses on elucidating the structure of the nitroso derivative through high-level computational modeling.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a planar benzene ring fused to a five-membered dioxole ring. The conformational flexibility of the molecule primarily arises from the puckering of the dioxole ring and the rotation of the nitroso group.

The 1,3-Benzodioxole Core

Based on crystallographic studies of various 1,3-benzodioxole derivatives, the dioxole ring is expected to adopt one of two low-energy conformations:

-

Envelope Conformation: One of the five atoms of the dioxole ring is out of the plane of the other four.

-

Planar Conformation: All five atoms of the dioxole ring lie in the same plane as the fused benzene ring.

Computational studies on related molecules suggest that the energy barrier between these conformations is low, and both may exist in equilibrium.

The 5-Nitroso Substituent

The nitroso group's orientation relative to the aromatic ring is a key determinant of the molecule's overall polarity and interaction profile. The C-N bond is expected to have partial double bond character, leading to a planar arrangement of the C-C-N-O atoms. Rotational barriers around the C-N bond will determine the preferred orientation of the nitroso group.

Proposed Experimental and Computational Protocols

To definitively determine the molecular structure and conformation of this compound, a combined experimental and computational approach is recommended.

Synthesis

A potential synthetic route to this compound could involve the oxidation of 5-amino-1,3-benzodioxole.

Experimental Protocol: Oxidation of 5-Amino-1,3-benzodioxole

-

Starting Material: 5-Amino-1,3-benzodioxole.

-

Oxidizing Agent: A suitable oxidizing agent, such as Caro's acid (peroxymonosulfuric acid) or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would be chosen.

-

Reaction Conditions: The reaction would be carried out in an appropriate solvent system at a controlled temperature to minimize side reactions.

-

Purification: The product would be purified using standard techniques such as column chromatography or recrystallization.

-

Characterization: The identity and purity of the synthesized this compound would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Computational Modeling

A detailed computational study using Density Functional Theory (DFT) is proposed to predict the molecular structure, conformation, and other properties.

Computational Protocol: DFT Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) to provide a good balance of accuracy and computational cost.

-

Geometry Optimization: The initial structure of this compound will be built and its geometry will be fully optimized without any symmetry constraints to locate the global energy minimum.

-

Conformational Analysis: A potential energy surface scan will be performed by systematically rotating the dihedral angle of the nitroso group and analyzing the puckering of the dioxole ring to identify all stable conformers and the transition states connecting them.

-

Frequency Calculations: Vibrational frequency calculations will be performed on all optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data.

-

Property Calculations: Key molecular properties such as bond lengths, bond angles, dihedral angles, electrostatic potential, and molecular orbital energies (HOMO/LUMO) will be calculated for the most stable conformer.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for the most stable conformer of this compound, which would be obtained from the proposed DFT calculations.

Table 1: Predicted Key Bond Lengths

| Bond | Predicted Length (Å) |

| C-N (nitroso) | |

| N=O | |

| C-O (dioxole) | |

| O-C-O | |

| C=C (aromatic) |

Table 2: Predicted Key Bond Angles

| Angle | Predicted Angle (°) |

| C-C-N (nitroso) | |

| C-N=O | |

| C-O-C (dioxole) | |

| O-C-O |

Table 3: Predicted Key Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C-C-N=O | |

| Puckering of the dioxole ring (if any) |

Visualization of Computational Workflow

The following diagram illustrates the proposed computational workflow for the analysis of this compound.

Spectroscopic and Synthetic Insights into Benzodioxole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth look at the spectroscopic characteristics of functionalized 1,3-benzodioxoles, a core scaffold in many pharmacologically active compounds. Due to the scarcity of publicly available spectroscopic data for 5-Nitroso-1,3-benzodioxole, this document presents a detailed analysis of the closely related and well-characterized 5-Nitro-1,3-benzodioxole. This guide includes tabulated ¹H NMR data, a comprehensive experimental protocol for NMR data acquisition, and a visualization of the synthetic pathway for 5-Nitro-1,3-benzodioxole.

Introduction: The Challenge of Characterizing this compound

The 1,3-benzodioxole moiety is a key structural feature in a wide range of biologically active molecules. The introduction of a nitroso (-NO) or nitro (-NO₂) group to this scaffold can significantly modulate its physicochemical and pharmacological properties. While the nitro-substituted analog is well-documented, a comprehensive search of available scientific literature and databases reveals a notable lack of specific ¹H and ¹³C NMR spectroscopic data for this compound.

In contrast, 5-Nitro-1,3-benzodioxole has been thoroughly characterized. This guide will therefore focus on the available data for the nitro-derivative as a valuable comparative reference for researchers working with related compounds. The methodologies presented are broadly applicable for the characterization of such aromatic systems.

Nitrosoarenes, the class of compounds to which this compound belongs, are of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity.[1] They are known to be involved in various biological processes and can serve as important building blocks for more complex molecules.[1][2] N-nitroso compounds, a related class, have been extensively studied for their mutagenic and carcinogenic properties, highlighting the importance of robust analytical methods for their characterization.[3]

Spectroscopic Data for 5-Nitro-1,3-benzodioxole

The following table summarizes the reported ¹H NMR spectroscopic data for 5-Nitro-1,3-benzodioxole. This data provides a reference point for the expected chemical shifts and coupling constants for protons on the benzodioxole ring system when substituted with a strong electron-withdrawing group at the 5-position.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| H-2 (CH₂) | 6.27 | s | - | DMSO-d₆ | [4] |

| H-7 | 7.12 | d | 12 | DMSO-d₆ | [4] |

| H-4 | 7.76 | d | 3.2 | DMSO-d₆ | [4] |

| H-6 | 7.91 | dd | J₁=12, J₂=3.2 | DMSO-d₆ | [4] |

Note: Proton numbering is based on the standard IUPAC nomenclature for the 1,3-benzodioxole ring system.

Experimental Protocol for NMR Spectroscopic Analysis

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for aromatic nitro compounds, which can be adapted for the analysis of this compound.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

3.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[5]

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to appropriately cover the expected range of proton chemical shifts (typically 0-12 ppm for aromatic compounds).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters (e.g., with proton decoupling).

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).

-

Synthesis of 5-Nitro-1,3-benzodioxole

The synthesis of 5-Nitro-1,3-benzodioxole is typically achieved through the nitration of 1,3-benzodioxole. This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry.

References

- 1. Recent advances in the synthetic applications of nitrosoarene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological interactions of N-nitroso compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide on the Vibrational Spectroscopy of 5-Substituted-1,3-benzodioxoles

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimental FT-IR and Raman spectral data specifically for 5-Nitroso-1,3-benzodioxole did not yield dedicated scholarly articles or datasets. The following guide presents a detailed analysis of the closely related analogue, 5-Nitro-1,3-benzodioxole , for which comprehensive experimental and theoretical data are available. A comparative discussion of the expected spectral differences arising from the nitroso versus the nitro functional group is provided to guide researchers in their analysis.

Introduction to the Vibrational Analysis of 5-Nitro-1,3-benzodioxole

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for the structural characterization of molecules. These techniques probe the vibrational modes of a molecule, offering a unique "fingerprint" based on its functional groups and overall symmetry. This guide details the experimental protocols and spectral analysis of 5-Nitro-1,3-benzodioxole, a molecule of interest due to the presence of the benzodioxole moiety in various biologically active compounds. The data presented herein is based on published experimental work and Density Functional Theory (DFT) calculations.

Experimental Protocols

Detailed methodologies for the FT-IR and Raman spectral acquisition of 5-Nitro-1,3-benzodioxole are crucial for reproducible research.

FT-IR Spectroscopy

-

Spectrometer: A DR/Jasco FT-IR 6300 spectrometer was utilized for acquiring the FT-IR spectrum.[1]

-

Sample Preparation: The sample was prepared as a KBr pellet.[1]

-

Data Acquisition:

FT-Raman Spectroscopy

-

Spectrometer: A BRUKER RFS 100/S, Germany, was used for the FT-Raman analysis.[1]

-

Excitation Source: A Nd:YAG laser with an excitation wavelength of 1064 nm was employed.[1]

-

Laser Power: The maximal power of the laser was 150 mW.[1]

-

Data Acquisition:

FT-IR and Raman Spectral Data of 5-Nitro-1,3-benzodioxole

The following tables summarize the observed FT-IR and Raman bands for 5-Nitro-1,3-benzodioxole and their corresponding vibrational assignments based on DFT calculations.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3119 | Aromatic C-H Stretch | ν(C-H) |

| 2925 | CH₂ Asymmetric Stretch | νₐₛ(CH₂) |

| 1609 | NO₂ Asymmetric Stretch | νₐₛ(NO₂) |

| 1489 | CH₂ Scissoring | δ(CH₂) |

| 1437 | NO₂ Symmetric Stretch | νₛ(NO₂) |

| 1171 | C-O-C Asymmetric Stretch | νₐₛ(C-O-C) |

| 1115 | CH₂ Twisting | τ(CH₂) |

| 1066, 1036 | C-O-C Symmetric Stretch | νₛ(C-O-C) |

| 920 | NO₂ Deformation | δ(NO₂) |

| 872, 810, 719 | C-H Out-of-plane Bending | γ(C-H) |

ν: stretching; δ: in-plane bending/scissoring; γ: out-of-plane bending; τ: twisting; as: asymmetric; s: symmetric.

FT-Raman Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 1430 | NO₂ Symmetric Stretch | νₛ(NO₂) |

| 1378 | CH₂ Wagging | ω(CH₂) |

| 1051, 1028 | C-O-C Symmetric Stretch | νₛ(C-O-C) |

| 809, 725 | C-H Out-of-plane Bending | γ(C-H) |

ν: stretching; ω: wagging; s: symmetric.

Comparative Analysis: Nitro vs. Nitroso Functional Groups

While experimental data for this compound is unavailable, the expected key differences in its vibrational spectra compared to the nitro analogue can be predicted based on the distinct vibrational modes of the C-N=O (nitroso) and C-NO₂ (nitro) groups.

-

N=O Stretching (ν(N=O)): The most significant difference would be the appearance of a strong band corresponding to the N=O stretching vibration in the nitroso compound. For aromatic nitroso compounds, this band typically appears in the range of 1500-1621 cm⁻¹ . This is distinct from the two NO₂ stretching bands (asymmetric and symmetric) observed for the nitro compound.

-

C-N Stretching (ν(C-N)): The C-N stretching vibration in aromatic nitroso compounds is often observed around 1100 cm⁻¹ .

-

NO₂ Vibrations: The characteristic asymmetric and symmetric stretching bands of the NO₂ group (around 1609 cm⁻¹ and 1437 cm⁻¹, respectively) and the NO₂ deformation band (around 920 cm⁻¹) observed in 5-Nitro-1,3-benzodioxole would be absent in the spectrum of the nitroso analogue.

Conclusion

References

The Mass Spectrometry Fragmentation of 5-Nitroso-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 5-Nitroso-1,3-benzodioxole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of mass spectrometry and the known fragmentation behaviors of structurally related molecules, such as aromatic nitroso compounds and benzodioxole derivatives. This document outlines a proposed fragmentation pathway, presents the predicted mass-to-charge ratios (m/z) of key fragment ions in a tabular format, and provides a comprehensive experimental protocol for acquiring this data. A visual representation of the predicted fragmentation pathway is also included to facilitate a deeper understanding of the molecule's behavior under mass spectrometric conditions.

Introduction

This compound is a molecule of interest in various fields, including medicinal chemistry and materials science. Understanding its fragmentation pattern under mass spectrometry is crucial for its identification, characterization, and quantification in complex matrices. Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the elucidation of a molecule's structure and elemental composition. The fragmentation of a molecule within a mass spectrometer is not random; it follows predictable pathways governed by the stability of the resulting fragment ions.

This guide will focus on the predicted fragmentation under Electron Ionization (EI), a common ionization technique that induces fragmentation by bombarding the molecule with high-energy electrons.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to be primarily driven by the lability of the nitroso group and the stability of the benzodioxole ring system. The molecular ion ([M]⁺˙) will be formed upon electron ionization. The primary fragmentation steps are predicted to be:

-

Loss of the Nitroso Group: The most prominent initial fragmentation is the cleavage of the C-N bond, leading to the loss of a nitric oxide radical (•NO). This is a characteristic fragmentation for many aromatic nitroso compounds, resulting in a stable phenyl cation.[1][2][3][4]

-

Loss of Carbon Monoxide: Subsequent fragmentation of the benzodioxole ring can occur through the loss of a neutral carbon monoxide (CO) molecule.

-

Loss of a Second Carbon Monoxide: Further fragmentation can lead to the expulsion of a second CO molecule.

-

Formation of a Tropylium-like Ion: Rearrangement of the benzodioxole cation could potentially lead to the formation of a stable tropylium-like ion.

These predicted pathways are based on the general fragmentation patterns observed for nitrosamines and related aromatic structures.[1][2][3][4][5]

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted key fragment ions, their corresponding mass-to-charge ratios (m/z), and the proposed neutral loss for this compound (Molecular Weight: 151.12 g/mol ).

| m/z | Proposed Fragment Ion | Neutral Loss | Notes |

| 151 | [C₇H₅NO₃]⁺˙ | - | Molecular Ion ([M]⁺˙) |

| 121 | [C₇H₅O₂]⁺ | •NO | Loss of the nitroso group |

| 93 | [C₆H₅O]⁺ | CO | Loss of carbon monoxide from the [M-NO]⁺ ion |

| 65 | [C₅H₅]⁺ | CO | Loss of a second carbon monoxide |

Experimental Protocols

To experimentally determine the mass spectrometry fragmentation pattern of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

4.1. Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

4.2. Sample Preparation

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL).

4.3. GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Transfer Line Temperature: 280 °C

4.4. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

4.5. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion and major fragment ions.

-

Propose fragmentation pathways based on the observed mass differences between the ions.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI fragmentation pathway of this compound.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathway, centered on the initial loss of the nitroso group followed by sequential losses of carbon monoxide, is based on established chemical principles. The provided experimental protocol offers a starting point for researchers to obtain empirical data and validate these predictions. The combination of predictive analysis and detailed methodology presented here serves as a valuable resource for the identification and characterization of this and related compounds in complex analytical workflows.

References

- 1. Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. | Semantic Scholar [semanticscholar.org]

- 2. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of 5-Nitroso-1,3-benzodioxole

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Nitroso-1,3-benzodioxole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's characteristics, synthesis, and spectral analysis, and discusses its potential biological significance.

Physical and Chemical Properties

This compound, a derivative of benzodioxole, possesses distinct physical and chemical characteristics that are crucial for its application in research and synthesis. The compound's properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₄ | [1][2][3][4][5][6] |

| Molecular Weight | 167.12 g/mol | [3][4][7] |

| Melting Point | 146-150 °C | [1][8] |

| CAS Number | 2620-44-2 | [3][4][5] |

| Appearance | Yellow solid | [7] |

Thermochemical and Calculated Properties

| Property | Value | Unit | Source |

| Enthalpy of Fusion | 28.20 | kJ/mol | [3] |

| Enthalpy of Sublimation | 97.40 ± 2.20 | kJ/mol | [3] |

| Normal Boiling Point (Joback Method) | 613.35 | K | [3] |

| LogP (Crippen Method) | 1.323 | [3] | |

| Water Solubility (log10ws, Crippen Method) | -2.33 | mol/l | [3] |

Synthesis Protocols

Two primary methods for the synthesis of 5-Nitro-1,3-benzodioxole are documented, both involving the nitration of 1,3-benzodioxole.

Synthesis via Nitration in Aqueous Nitric Acid

This protocol outlines the synthesis of 5-Nitro-1,3-benzodioxole using concentrated nitric acid in an aqueous solution.

Experimental Protocol:

-

1,3-Benzodioxole (10.0 g, 82 mmol) is added dropwise to a solution of concentrated nitric acid (65%-68%, 18 g) in water (39 g) at a temperature of 60-65 °C.[7]

-

The reaction mixture is then heated to 90 °C and stirred for 2 hours at this temperature.[7]

-

After stirring, the mixture is cooled to room temperature.

-

The cooled mixture is poured into ice/water, which causes the product to precipitate.

-

The precipitate is collected by filtration to yield 5-nitrobenzo[d][7][9]dioxole as a yellow solid (12.0 g, 87% yield).[7]

Synthesis of 5-Nitro-1,3-benzodioxole via Aqueous Nitration.

Synthesis via Nitration in Glacial Acetic Acid

This alternative method utilizes glacial acetic acid as the solvent for the nitration reaction.

Experimental Protocol:

-

1,3-Benzodioxole (12.2 g) is dissolved in 75 ml of glacial acetic acid in a 250 ml sulfonation flask equipped with a stirrer, thermometer, and dropping funnel.[8]

-

A solution of nitric acid (d=1.4, 9 ml) in 30 ml of glacial acetic acid is added dropwise to the flask, maintaining the reaction temperature between 15-25 °C.[8]

-

The mixture is stirred at room temperature overnight, allowing for the precipitation of the product.[8]

-

The precipitated crystals are collected by suction filtration and washed with water.

-

The crude product is recrystallized from alcohol to yield pure 5-nitro-1,3-benzodioxole (14.0 g, with an additional 2.0 g from the mother liquor, totaling a 90.6% yield).[8]

Synthesis of 5-Nitro-1,3-benzodioxole in Glacial Acetic Acid.

Spectral Analysis

Vibrational spectroscopy provides insight into the molecular structure of 5-Nitro-1,3-benzodioxole.

Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy

The vibrational modes of 5-Nitro-1,3-benzodioxole have been characterized by both experimental and theoretical methods.

Experimental Protocol:

-

FT-IR Spectroscopy: The FT-IR spectrum was recorded on a DR/Jasco FT-IR 6300 spectrometer. The sample was prepared in KBr pellets. The spectrum was obtained with 16 scans at a resolution of 2 cm⁻¹.[10]

-

FT-Raman Spectroscopy: The FT-Raman spectrum was obtained on a BRUKER RFS 100/S instrument. A Nd:YAG laser with an excitation wavelength of 1064 nm and a maximal power of 150 mW was used. One thousand scans were accumulated over a total registration time of about 30 minutes.[10]

Key Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Theoretical (DFT) | Experimental (IR) | Experimental (Raman) |

| Asymmetric NO₂ Stretch | 1596 | 1609 | - |

| Symmetric NO₂ Stretch | 1427 | 1437 | 1430 |

| CH₂ Scissoring | 1474 | 1489 | - |

| CH₂ Wagging | 1372 | - | 1378 |

| C-O-C Asymmetric Stretch | 1224, 1160 | 1171 | - |

| C-O-C Symmetric Stretch | 1046, 1027 | 1066, 1036 | 1051, 1028 |

| CH₂ Twisting | 1100 | 1115 | - |

| CH₂ Rocking | 907 | - | - |

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of 1,3-benzodioxole derivatives is known for significant biological activities, including anti-tumor and anti-hyperlipidemia effects.[11] A prominent mechanism of action for many 1,3-benzodioxole compounds is the inhibition of cytochrome P450 (CYP) enzymes.[1][8]

Inhibition of Cytochrome P450

1,3-Benzodioxole derivatives can act as mechanism-based inhibitors of CYP enzymes. The metabolism of the methylenedioxy group by CYP leads to the formation of a reactive intermediate that can irreversibly bind to the enzyme, leading to its inactivation.

The proposed general mechanism involves the oxidation of the 1,3-benzodioxole to a 2-hydroxy derivative, which can then form a 2-hydroxyphenyl formate intermediate. This intermediate can then yield either carbon monoxide or formate.[8] The formation of a reactive carbene that complexes with the heme iron of the cytochrome P450 is a key step in the inhibitory action.

General Mechanism of Cytochrome P450 Inhibition by 1,3-Benzodioxole Derivatives.

Conclusion

This compound is a well-characterized compound with defined physical and chemical properties. Its synthesis is achievable through straightforward nitration reactions, and its structure is supported by detailed spectroscopic data. While its specific biological roles are still under investigation, the known activities of related 1,3-benzodioxole derivatives, particularly as inhibitors of cytochrome P450, suggest that this compound may hold significant potential in the fields of pharmacology and drug development. Further research into its specific biological targets and mechanisms of action is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]

- 3. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]

- 6. Metabolism of hexahydro-1,3,5-trinitro-1,3,5-triazine through initial reduction to hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine followed by denitration in Clostridium bifermentans HAW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 11. Cytochrome P450 destruction by benzene metabolites 1,4-benzoquinone and 1,4-hydroquinone and the formation of hydroxyl radicals in minipig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations for the Stability of 5-Nitroso-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for assessing the stability of 5-Nitroso-1,3-benzodioxole. This compound, belonging to the C-nitroso class, is of significant interest due to the unique reactivity of the nitroso group, which can be both a versatile synthetic handle and a source of instability.[1][2] Understanding the thermodynamic and kinetic stability of this molecule is crucial for its potential applications in drug development and materials science.

This document outlines state-of-the-art computational approaches, primarily focusing on Density Functional Theory (DFT), to predict the stability of this compound. Furthermore, it details relevant experimental protocols for the synthesis and stability assessment, providing a framework for validating theoretical predictions.

Computational Methodology: Theoretical Stability Assessment

The stability of this compound can be rigorously investigated using computational quantum chemistry methods. Density Functional Theory (DFT) has been demonstrated to be a powerful tool for studying the properties of nitroso compounds and benzodioxole derivatives.[3][4][5][6]

A proposed computational workflow for this analysis is presented below.

Caption: Computational workflow for stability analysis.

Geometry Optimization and Frequency Calculations

The initial step involves optimizing the molecular geometry of this compound. This is typically performed using a functional such as B3LYP, which has shown good performance for organic molecules, in conjunction with a suitable basis set like 6-311G**.[4] Subsequent frequency calculations at the same level of theory are crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

Thermodynamic Stability

The thermodynamic stability of this compound can be quantified by calculating its standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°).

1.2.1. Isodesmic Reactions: A reliable method for calculating the enthalpy of formation is through the use of isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.[5] An example of an isodesmic reaction for this compound is:

This compound + Benzene → 1,3-Benzodioxole + Nitrosobenzene

The enthalpy of reaction (ΔHrxn) can be calculated from the computed total energies of the species involved. The enthalpy of formation of the target molecule can then be derived using known experimental enthalpies of formation for the other molecules in the reaction.

Table 1: Calculated Thermodynamic Data (Hypothetical)

| Property | Calculated Value (kJ/mol) |

| Enthalpy of Formation (ΔHf°) | Value to be calculated |

| Gibbs Free Energy of Formation (ΔGf°) | Value to be calculated |

| Bond Dissociation Energy (C-N) | Value to be calculated |

Kinetic Stability

The kinetic stability of this compound can be assessed by calculating the bond dissociation energy (BDE) of its weakest bonds, particularly the C-N bond connecting the nitroso group to the aromatic ring. A lower BDE suggests a higher propensity for decomposition. The BDE can be calculated as the enthalpy change of the homolytic cleavage of the bond.

Electronic Structure Analysis

Natural Bond Orbital (NBO) analysis can provide insights into the electronic structure, including charge distribution and orbital interactions.[7] This can help in understanding the reactivity and potential decomposition pathways of the molecule.

Experimental Protocols

Experimental validation is essential to confirm the theoretical predictions. The following sections outline key experimental procedures.

Synthesis of this compound

While the direct synthesis of this compound is not widely reported, a potential route could be adapted from the synthesis of related nitro compounds.[8][9] A plausible synthetic pathway is the controlled reduction of the corresponding 5-nitro-1,3-benzodioxole.

Experimental Workflow for Synthesis

Caption: Proposed synthetic pathway for this compound.

Detailed Methodology:

-

Nitration of 1,3-Benzodioxole: 1,3-Benzodioxole is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 5-nitro-1,3-benzodioxole.[8]

-

Controlled Reduction: The resulting 5-nitro-1,3-benzodioxole is then subjected to a controlled reduction. The choice of reducing agent and reaction conditions is critical to stop the reduction at the nitroso stage and prevent further reduction to the amine.

-

Purification and Characterization: The crude product is purified using techniques such as column chromatography or recrystallization. The structure of the final product should be confirmed by spectroscopic methods including 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Experimental Stability Testing

The stability of the synthesized this compound should be evaluated under various conditions to determine its shelf-life and degradation pathways.[10][11]

Table 2: Parameters for Experimental Stability Studies

| Condition | Parameters | Analytical Techniques |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH for 6 months | HPLC, UV-Vis, LC-MS |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH for 12 months | HPLC, UV-Vis, LC-MS |

| Photostability | Exposure to light (ICH Q1B guidelines) | HPLC, UV-Vis |

| Forced Degradation | Acidic, basic, oxidative, and thermal stress | HPLC, LC-MS, NMR (for degradation product identification) |

Methodology for Stability Indicating HPLC Method:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from its potential degradation products. This method would then be used to quantify the amount of this compound remaining at different time points during the stability studies.

Conclusion

The combination of theoretical calculations and experimental studies provides a robust framework for a thorough understanding of the stability of this compound. The computational methods outlined in this guide can offer valuable predictive insights into the molecule's intrinsic stability, while the experimental protocols are essential for real-world validation and characterization of its degradation profile. This integrated approach is crucial for guiding the development and application of this and other novel C-nitroso compounds in various scientific and industrial fields.

References

- 1. Three decades of unveiling the complex chemistry of C-nitroso species with computational chemistry - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Density functional theory calculations on Mössbauer parameters of nonheme iron nitrosyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]

- 10. www3.paho.org [www3.paho.org]

- 11. ema.europa.eu [ema.europa.eu]

A Technical Guide to Determining the Solubility and Stability of 5-Nitroso-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 5-Nitroso-1,3-benzodioxole is limited. This document therefore serves as an in-depth technical guide outlining the standardized methodologies and best practices for determining these critical physicochemical properties for a novel nitroso-aromatic compound. The quantitative data presented herein is illustrative and hypothetical, intended to serve as a template for reporting experimental findings.

Introduction

This compound is an organic compound featuring a benzodioxole moiety functionalized with a nitroso group. Compounds in this class are of interest in medicinal chemistry and drug development, often as intermediates or as pharmacologically active agents. Understanding the solubility and stability of any new chemical entity (NCE) is a cornerstone of early-stage drug development. These properties profoundly influence a compound's formulation, bioavailability, storage conditions, and shelf-life.

-

Solubility dictates the dissolution rate and concentration of a drug in biological fluids, directly impacting its absorption and therapeutic efficacy. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.

-

Stability determines how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, light, and pH.[1][2][3] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

This guide provides detailed experimental protocols based on industry standards and regulatory guidelines for systematically evaluating the solubility and stability profile of this compound or similar novel compounds.

Predicted Physicochemical Properties

Based on its chemical structure, certain predictions can be made about the behavior of this compound:

-

Solubility: The 1,3-benzodioxole core is relatively non-polar and hydrophobic. Therefore, the compound is expected to exhibit good solubility in common organic solvents like acetone, acetonitrile, dichloromethane, and ethyl acetate.[4] Conversely, its aqueous solubility is predicted to be low due to this non-polar nature.[4] The polar nitroso group may slightly enhance aqueous solubility compared to the parent benzodioxole, but the compound will likely be classified as poorly soluble or sparingly soluble in water.

-

Stability: Nitroso compounds are known to be reactive and can be susceptible to several degradation pathways:

-

Photodegradation: Aromatic nitroso compounds can be sensitive to light, potentially leading to dimerization, oxidation, or rearrangement. Photostability testing is therefore critical.[3]

-

Oxidative Degradation: The nitroso group can be oxidized to a nitro group. Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to assess this liability.[5]

-

Hydrolytic Degradation: The compound's stability across a range of pH values should be evaluated to understand its behavior under physiological conditions (stomach, intestine) and to inform formulation strategies.[3]

-

Experimental Protocols

Thermodynamic Solubility Determination: Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7][8]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a constant temperature to reach equilibrium.

Materials & Equipment:

-

This compound (pure solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Methanol, Ethanol, Acetonitrile, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Add an excess amount of solid this compound to a series of vials (a small excess of 5-10 mg per 5 mL is recommended to ensure saturation without hindering sampling).[8]

-

Dispense a precise volume of the desired solvent into each vial.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours.[7] It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[9]

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow for sedimentation of the excess solid.[8]

-

To separate the saturated solution from the undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[7]

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a 0.22 µm syringe filter to remove any remaining particulates.

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated stability-indicating HPLC method.

-

The experiment should be performed in triplicate for each solvent.[7]

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify likely degradation products and establish degradation pathways, which is crucial for developing stability-indicating analytical methods as per ICH guidelines.[1][3][10] The goal is to achieve 5-20% degradation of the active substance.

Objective: To evaluate the intrinsic stability of this compound under various stress conditions.

General Procedure: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water) and subject them to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

1. Acidic Hydrolysis:

-

Condition: Add 0.1 M or 1 M HCl to the sample solution.

-

Temperature: Store at an elevated temperature (e.g., 60-80 °C) and analyze at various time points (e.g., 2, 6, 12, 24 hours).[5]

2. Basic Hydrolysis:

-

Condition: Add 0.1 M or 1 M NaOH to the sample solution.

-

Temperature: Store at room temperature or slightly elevated temperature and analyze at shorter time points, as base hydrolysis is often rapid.

3. Neutral Hydrolysis:

-

Condition: Reflux the sample solution in water.[5]

-

Temperature: Store at an elevated temperature (e.g., 60-80 °C) and analyze at various time points.

4. Oxidative Degradation:

-

Condition: Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution.[5]

-

Temperature: Store at room temperature and protect from light. Analyze at various time points.

5. Photolytic Degradation:

-

Condition: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11]

-

Control: A dark control sample should be stored under the same conditions but protected from light.

6. Thermal Degradation (Solid State):

-

Condition: Store the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C) with and without humidity control.[3]

Analysis of Stressed Samples: All samples should be analyzed by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS/MS), to separate the parent compound from its degradation products.[12] Key aspects to evaluate include:

-

Assay: The percentage of the parent compound remaining.

-

Purity: The peak purity of the parent compound.

-

Degradants: The formation of any new peaks, which should be quantified (as % area) and, if significant, identified.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% to ensure all significant degradants are detected.[13]

Data Presentation (Illustrative)

The following tables provide a template for presenting the quantitative data obtained from the described experiments.

Table 1: Illustrative Thermodynamic Solubility of this compound at 25°C

| Solvent System | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (M) | Qualitative Classification |

| Deionized Water | 0.08 | 80 | 4.8 x 10⁻⁴ | Very Slightly Soluble |

| 0.1 M HCl | 0.07 | 70 | 4.2 x 10⁻⁴ | Very Slightly Soluble |

| PBS (pH 7.4) | 0.08 | 80 | 4.8 x 10⁻⁴ | Very Slightly Soluble |

| Methanol | 25.5 | 25,500 | 0.153 | Freely Soluble |

| Ethanol | 15.2 | 15,200 | 0.091 | Soluble |

| Acetonitrile | 48.0 | 48,000 | 0.287 | Freely Soluble |

| DMSO | > 100 | > 100,000 | > 0.598 | Very Soluble |

Note: Data is hypothetical. Molar mass of this compound (C₇H₅NO₃) is 167.12 g/mol .

Table 2: Illustrative Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | % Assay Remaining | Major Degradant 1 (RRT) | Major Degradant 2 (RRT) | Total Impurities (%) | Mass Balance (%) |

| Control | 24 h | 99.8 | N/A | N/A | 0.2 | 100.0 |

| 0.1 M HCl (60°C) | 24 h | 91.5 | 2.1% (0.78) | 1.5% (0.85) | 8.3 | 99.8 |

| 0.1 M NaOH (RT) | 6 h | 85.2 | 8.9% (0.65) | N/A | 14.6 | 99.8 |

| 3% H₂O₂ (RT) | 12 h | 88.9 | 6.5% (1.15) | N/A | 10.9 | 99.8 |

| Thermal (80°C, solid) | 72 h | 98.1 | N/A | N/A | 1.8 | 99.9 |

| Photolytic (ICH Q1B) | - | 90.3 | 4.1% (0.92) | 2.8% (1.08) | 9.5 | 99.8 |

Note: Data is hypothetical. RRT = Relative Retention Time.

Visualization of Workflows and Pathways

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram: Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Diagram: Potential Degradation Pathways

Caption: Potential Degradation Pathways for this compound.

Conclusion

While specific experimental data for this compound remains elusive in public literature, a robust and clear path for its characterization exists. By systematically applying the standardized protocols for solubility (shake-flask) and stability (forced degradation) outlined in this guide, researchers and drug development professionals can generate the critical data necessary to understand the compound's behavior. This information is fundamental for making informed decisions regarding formulation development, analytical method validation, and establishing appropriate storage and handling procedures, thereby paving the way for further preclinical and clinical evaluation.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. snscourseware.org [snscourseware.org]

- 4. organicagcentre.ca [organicagcentre.ca]

- 5. asianjpr.com [asianjpr.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. Ich guideline for stability testing | PPTX [slideshare.net]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. mdpi.com [mdpi.com]

- 13. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to the Potential Biological Activities of Nitroso-Benzodioxole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of nitroso-benzodioxole compounds. This class of molecules, characterized by the presence of both a nitroso group (-N=O) and a benzodioxole ring system, holds significant interest in medicinal chemistry due to the diverse pharmacological profiles of each moiety. The benzodioxole scaffold is a common feature in numerous natural products and synthetic drugs, while the nitroso group is a known modulator of various physiological and pathological processes. The combination of these two functional groups in a single molecule presents a unique opportunity for the development of novel therapeutic agents.

This document summarizes key quantitative data on the biological effects of these compounds, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Biological Activities

Nitroso-benzodioxole derivatives have been investigated for a range of biological activities, with the most prominent being their cytotoxic and enzyme-inhibiting properties.

Cytotoxic Activity

The cytotoxicity of nitroso-benzodioxole and related compounds has been evaluated against various cancer cell lines. The mechanism of action is often attributed to the release of nitric oxide (NO) or the generation of reactive oxygen species (ROS), leading to apoptosis and cell death.[1] Aromatic N-nitroso compounds, in general, have demonstrated cytotoxic activity that correlates with their ability to generate NO.[2]

Table 1: Cytotoxicity of Benzodioxole Derivatives

| Compound | Cell Line | Activity | IC50 / CC50 | Reference |

| Benzodioxole carboxamide derivatives (2a, 2b) | HeLa (Cervical), Caco-2 (Colorectal), Hep3B (Liver) | Anticancer | Not specified, but potent | [3] |

| Benzodioxole aryl acetate derivative (3e) | HeLa (Cervical) | Cytotoxic | CC50 = 219 µM | [4] |

| Various Benzodioxole aryl acetate and acetic acid derivatives | HeLa (Cervical) | Cytotoxic | CC50 = 0.219–1.94 mM | [4] |

Enzyme Inhibition

Benzodioxole-containing compounds have been shown to inhibit several enzymes, including cyclooxygenases (COX) and catalase. The benzodioxole moiety can contribute to the binding affinity and selectivity of these inhibitors.

Table 2: Enzyme Inhibition by Benzodioxole Derivatives

| Compound | Enzyme | Inhibition | IC50 | Selectivity (COX-1/COX-2) | Reference |

| Benzodioxole aryl acetate (4f) | COX-1 | Inhibitor | 0.725 µM | - | [4] |

| Benzodioxole aryl acetate (3b) | COX-1 | Inhibitor | 1.12 µM | 0.862 | [4] |

| Benzodioxole aryl acetate (3b) | COX-2 | Inhibitor | 1.3 µM | 0.862 | [4] |

| Benzodioxole aryl acetate (4d) | COX-1 / COX-2 | Inhibitor | - | 1.809 | [4] |

Nitro and nitroso compounds can inhibit catalase, and this inhibitory effect is enhanced in the presence of halide ions.[5] The mechanism is thought to involve the nitrosation of the enzyme.[5]

Experimental Protocols

This section details the methodologies for key experiments used to assess the biological activities of nitroso-benzodioxole compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow for MTT Assay

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the nitroso-benzodioxole compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Experimental Workflow for COX Inhibition Assay

Protocol:

-

Reaction Mixture: In a 96-well plate, combine a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and the COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add the nitroso-benzodioxole compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: Use a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to monitor the peroxidase activity.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 595 nm) over time.

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a ligand for a receptor.

General Protocol for Radioligand Binding Assay

Protocol:

-

Incubation: Incubate cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled nitroso-benzodioxole compound.[6]

-

Equilibrium: Allow the binding to reach equilibrium.[7]

-

Separation: Rapidly separate the bound from the free radioligand by filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the nitroso-benzodioxole compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the binding affinity (Ki).

Signaling Pathways

The biological effects of nitroso-benzodioxole compounds can be attributed to their interaction with various cellular signaling pathways.

Apoptosis Induction Pathway

Many cytotoxic agents, including those that generate NO and ROS, induce apoptosis.

Simplified Apoptosis Signaling Pathway

Nitroso-benzodioxole compounds can induce oxidative stress, leading to mitochondrial dysfunction.[1] This can trigger the intrinsic apoptotic pathway, involving the activation of caspase-9 and subsequently the executioner caspase-3, ultimately leading to programmed cell death.

Nitroso-Sulfide Signaling Pathway

The interaction between nitric oxide (from nitroso compounds) and hydrogen sulfide (H₂S) can lead to the formation of new signaling molecules. This "nitroso-sulfide signaling pathway" has been implicated in vasodilation.[8][9]

Nitroso-Sulfide Signaling Pathway in Vasodilation

While not directly demonstrated for nitroso-benzodioxole compounds, it is plausible that they could act as NO donors in this pathway, interacting with endogenous H₂S to produce vasorelaxant effects. This relaxation is dependent on soluble guanylyl cyclase (sGC).[8][9]

Conclusion

Nitroso-benzodioxole compounds represent a promising class of molecules with potential therapeutic applications, particularly in oncology and inflammatory diseases. Their biological activities are multifaceted, encompassing cytotoxicity through the induction of apoptosis and the inhibition of key enzymes like cyclooxygenases. The methodologies outlined in this guide provide a framework for the further investigation and characterization of these compounds. Future research should focus on elucidating the precise mechanisms of action, exploring a wider range of biological targets, and optimizing the structure of these compounds to enhance their potency and selectivity. The interplay between the nitroso and benzodioxole moieties offers a rich area for structure-activity relationship studies, which will be crucial for the development of clinically viable drug candidates.

References

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. Characterization of the cytotoxic activity of nitric oxide generating N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of catalase by nitro and nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Possible Role of the Nitroso-Sulfide Signaling Pathway in the Vasomotoric Effect of Garlic Juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Nitroso Group on the Benzodioxole Ring: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of the nitroso group when attached to a benzodioxole ring system. The unique electronic properties of the 1,3-benzodioxole (methylenedioxyphenyl) moiety significantly influence the chemical behavior of the nitroso functional group, opening avenues for novel synthetic transformations and presenting important considerations in the context of drug metabolism and safety. This document details the synthesis of nitroso-benzodioxole, its predicted reactivity in key organic reactions, and the metabolic pathways that underscore its importance in medicinal chemistry.

Synthesis of Nitroso-Benzodioxole

The primary route to introducing a nitroso group onto the benzodioxole ring is a two-step process: nitration followed by a controlled reduction. Direct nitrosation of the electron-rich benzodioxole ring is often less selective and can lead to side products.

Step 1: Nitration of 1,3-Benzodioxole

The synthesis begins with the electrophilic nitration of 1,3-benzodioxole to yield 5-nitro-1,3-benzodioxole. The methylenedioxy group is an ortho-para director, and nitration predominantly occurs at the para position (position 5).

Experimental Protocol: Synthesis of 5-Nitro-1,3-benzodioxole

-

Materials: 1,3-Benzodioxole (10.0 g, 82 mmol), concentrated Nitric Acid (65-68%, 18 g), Water.

-

Procedure:

-

In a suitable reaction vessel, prepare a solution of concentrated nitric acid (18 g) in water (39 g).

-

Heat the nitric acid solution to 60-65 °C.

-

Add 1,3-benzodioxole (10.0 g) dropwise to the heated nitric acid solution with continuous stirring.

-

After the addition is complete, increase the temperature to 90 °C and maintain stirring for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into an ice/water mixture.

-

The precipitated yellow solid is collected by filtration.

-

Wash the solid with water and dry to yield 5-nitro-1,3-benzodioxole.

-

| Product | Yield | Physical Appearance | Molecular Weight | Spectroscopic Data (¹H NMR, DMSO-d₆) |

| 5-Nitro-1,3-benzodioxole | ~87% | Yellow Solid | 167.12 g/mol | δ 6.27 (s, 2H), 7.12 (d, 1H, J=12 Hz), 7.76 (d, 1H, 3.2 Hz), 7.91 (dd, 1H, J₁=12 Hz, J₂=3.2 Hz) |

Step 2: Reduction of 5-Nitro-1,3-benzodioxole to 5-Nitroso-1,3-benzodioxole

The conversion of the nitro group to a nitroso group requires mild reducing agents to avoid over-reduction to the hydroxylamine or amine. Common reagents for this transformation include zinc dust in a neutral aqueous solution or catalytic reduction with specific catalysts.

Hypothetical Experimental Protocol: Synthesis of this compound

-

Materials: 5-Nitro-1,3-benzodioxole, Zinc dust, Ammonium chloride, Water, Diethyl ether.

-

Procedure:

-

Suspend 5-nitro-1,3-benzodioxole (10 mmol) in a mixture of water and a suitable organic solvent like diethyl ether.

-

Add a saturated aqueous solution of ammonium chloride.

-

Cool the mixture in an ice bath and add zinc dust (1.5-2.0 equivalents) portion-wise while stirring vigorously.

-

Monitor the reaction by TLC. The nitroso compound typically appears as a transient green or blue color in solution.

-

Upon completion, filter the reaction mixture to remove excess zinc.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature. The product is often used immediately due to its reactive nature.

-

Caption: Synthesis pathway from 1,3-benzodioxole to its nitro, nitroso, and amino derivatives.

Reactivity of the Nitroso Group on the Benzodioxole Ring

The reactivity of the nitroso group is governed by the electron-donating nature of the fused benzodioxole ring system. The lone pairs on the oxygen atoms of the methylenedioxy bridge increase the electron density of the aromatic ring through resonance, which in turn influences the electrophilicity and redox potential of the nitroso group.

In-depth Technical Guide: 5-Nitroso-1,3-benzodioxole: A Survey of Available Data

For the attention of: Researchers, scientists, and drug development professionals.